molecular formula C22H23N3O2 B2875343 (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 955278-55-4

(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2875343
CAS No.: 955278-55-4
M. Wt: 361.445
InChI Key: ZKUATUMRCXKYAJ-OUKQBFOZSA-N
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Description

(E)-2-(2-Styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a benzimidazole-based acetamide derivative featuring a styryl group (E-configuration) and a tetrahydrofuran (THF) methyl substituent. Benzimidazole scaffolds are widely explored in medicinal chemistry due to their versatile biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article compares its structural and synthetic aspects with related compounds reported in recent literature.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(23-15-18-9-6-14-27-18)16-25-20-11-5-4-10-19(20)24-21(25)13-12-17-7-2-1-3-8-17/h1-5,7-8,10-13,18H,6,9,14-16H2,(H,23,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUATUMRCXKYAJ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is coupled with a styrene derivative in the presence of a palladium catalyst.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the styryl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the styryl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with oxidized side chains, while reduction could lead to saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines three key elements:

Benzimidazole core : Common in antiviral and anticancer agents (e.g., derivatives in and ).

Styryl group (E-configuration) : Enhances π-π stacking interactions with biological targets, as seen in ’s imine-containing analog .

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Compound Name Key Substituents Notable Features Reference
Target Compound Styryl (E), THF-methyl acetamide Conjugation via styryl; polar THF group -
Compound 4 () 1,3-Benzodioxol-5-yl, imidazol-1-ylpropylidene X-ray-confirmed E-imine; fused benzodioxole ring
10VP91 () Cyclohexyl, bicyclo[3.1.1]heptane Lipophilic substituents; rigid bicyclic scaffold
9c () 4-Bromophenyl-thiazole, triazole-phenoxymethyl Halogenated aryl; triazole-thiazole hybrid
17 () 2-Methoxyphenyl, benzoylthio Methoxy group; sulfur-linked benzoyl
W1 () 2,4-Dinitrophenyl, benzimidazol-2-ylthio Electron-withdrawing nitro groups; thioether linkage

Physicochemical Properties

  • Target Compound : The THF-methyl group likely enhances water solubility compared to lipophilic analogs (e.g., cyclohexyl in 10VP91) . The styryl group may reduce melting point (similar to imine derivatives in ) .
  • Contrasts :
    • 9c () : Bromophenyl-thiazole increases molecular weight (MW) and lipophilicity (cLogP ~4.2) .
    • W1 () : Nitro groups lower solubility but improve thermal stability (mp >200°C) .

Biological Activity

The compound (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid.
  • Introduction of the Styryl Group : A Heck reaction is commonly employed to couple the benzimidazole derivative with a styrene derivative using a palladium catalyst.
  • Attachment of the Tetrahydrofuran Moiety : The final step involves reductive amination with tetrahydrofuran-2-carboxaldehyde.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF cells, with an IC50 value of approximately 25.72 μM . In vivo studies further support these findings, demonstrating tumor growth suppression in mice models treated with this compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity . The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can inhibit key enzymes involved in cellular proliferation or modulate receptor activity, leading to therapeutic effects such as apoptosis in cancer cells or antimicrobial action against pathogens .

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. demonstrated that the compound significantly accelerates apoptosis in MCF cell lines when administered daily. The results indicated that tumor growth was effectively suppressed in treated mice models, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results showed strong inhibitory effects against S. aureus and E. coli, suggesting its potential utility in treating bacterial infections .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
Anticancer Induces apoptosisIC50 ~ 25.72 μM
Antimicrobial Inhibits growth of S. aureusMIC ~ 0.015 mg/mL
Inhibits growth of E. coliMIC values vary

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